molecular formula C13H15N3OS B14911107 N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14911107
M. Wt: 261.34 g/mol
InChI Key: QMINIZBKMAPSNN-UHFFFAOYSA-N
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Description

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to induce apoptosis via the caspase-dependent pathway. This involves the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and induction of cell death .

Comparison with Similar Compounds

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

QMINIZBKMAPSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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